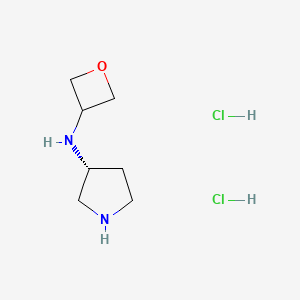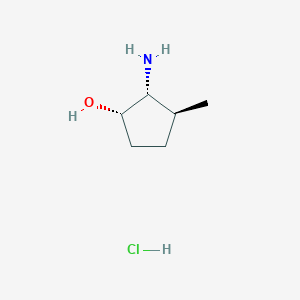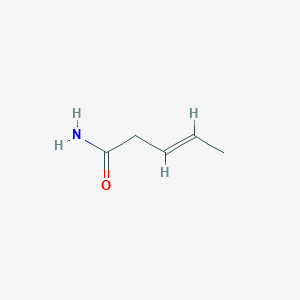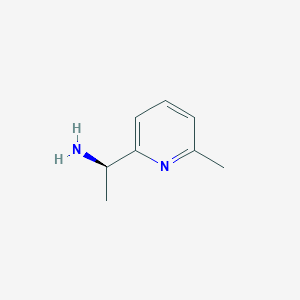![molecular formula C8H8O2S B11755665 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B11755665.png)
4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4H,5H,6H-ciclopenta[c]tiofeno-1-carboxílico es un compuesto heterocíclico que contiene un anillo de tiofeno fusionado con un anillo de ciclopentadieno y un grupo funcional ácido carboxílico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4H,5H,6H-ciclopenta[c]tiofeno-1-carboxílico normalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común es la condensación de derivados de tiofeno con derivados de ciclopentadieno en presencia de un ácido fuerte o una base. Las condiciones de reacción a menudo requieren temperaturas elevadas y el uso de disolventes como diclorometano o tolueno .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar métodos más escalables como la síntesis de flujo continuo o el uso de procesos catalíticos para mejorar el rendimiento y la eficiencia. La elección del método depende de la pureza, el rendimiento y la rentabilidad deseados del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4H,5H,6H-ciclopenta[c]tiofeno-1-carboxílico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol o aldehído utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Halógenos, agentes nitrantes, agentes sulfonantes.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, alcoholes, aldehídos y varios derivados de tiofeno sustituidos .
Aplicaciones Científicas De Investigación
El ácido 4H,5H,6H-ciclopenta[c]tiofeno-1-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de semiconductores orgánicos y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción del ácido 4H,5H,6H-ciclopenta[c]tiofeno-1-carboxílico implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la modulación de vías bioquímicas. El mecanismo exacto depende de la aplicación específica y la naturaleza del objetivo .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4H,5H,6H-ciclopenta[b]tiofeno-3-carboxílico
- Ácido 5,6-dihidro-4H-ciclopenta[b]tiofeno-5-carboxílico
Singularidad
El ácido 4H,5H,6H-ciclopenta[c]tiofeno-1-carboxílico es único debido a su fusión de anillos y disposición de grupos funcionales específicos, que le confieren propiedades químicas y físicas distintas. Esta singularidad lo hace valioso para aplicaciones específicas en las que otros compuestos similares pueden no ser tan efectivos .
Propiedades
Fórmula molecular |
C8H8O2S |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H8O2S/c9-8(10)7-6-3-1-2-5(6)4-11-7/h4H,1-3H2,(H,9,10) |
Clave InChI |
WZDHSHKLYKPDMB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CSC(=C2C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B11755600.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755601.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755605.png)

![6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11755619.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B11755623.png)

![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)

![3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)


